NSC-70220

SOS1 Inhibition RAS Signaling Cancer Cell Proliferation

Procure NSC-70220 to investigate SOS1 allosteric regulation without confounding catalytic site inhibition. Exhibits distinct MAPK pathway modulation (p-ERK attenuation) vs PI3K-AKT sparing, validated by X-ray planar geometry. Synergizes with catalytic inhibitors (54% vs 29%/8% individually) for dual-site studies. Ideal for RAS-driven model dissection and computational DFT/HOMO-LUMO benchmarking due to well-defined conjugated E-configuration.

Molecular Formula C22H15NO2
Molecular Weight 325.4 g/mol
CAS No. 4551-00-2
Cat. No. B1649350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC-70220
CAS4551-00-2
Molecular FormulaC22H15NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-]
InChIInChI=1S/C22H15NO2/c24-23(25)22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H/b9-7+
InChIKeyDAVRONXTELQQCO-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene (CAS 4551-00-2) – SOS1 Inhibition and Materials Science Core Building Block


9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene (also designated NSC-70220, SOS1-IN-1) is a substituted 9-fluorenylidene derivative [1]. The compound features a conjugated E-configuration propenylidene bridge linking a 2-nitrophenyl substituent to the fluorene core (C₂₂H₁₅NO₂, MW 325.4 g/mol) [2]. Single-crystal X-ray analysis confirms the E-configuration and planar geometry (r.m.s. deviation = 0.019 Å) . It is functionally defined as a selective, allosteric inhibitor of Son of Sevenless homolog 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for RAS .

Why SOS1 Inhibitor Selection Requires Quantitative Comparator Data – The 4551-00-2 Differentiation Case


Substituting 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene with another SOS1 inhibitor (e.g., BI-3406, BAY-293, MRTX0902) or with the catalytic-site inhibitor NSC-658497 will fundamentally alter experimental outcomes. This compound is distinguished by its dual-site action: it selectively inhibits SOS1 allosteric site activation while only partially inhibiting catalytic site function . This mechanistic profile directly impacts downstream RAS–MAPK signaling attenuation and dictates a unique synergy pattern when combined with other inhibitors . Generic substitution without accounting for these quantitative differences risks non-reproducible results and invalidates cross-study comparisons.

Quantitative Differentiation of 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene Against SOS1 Comparators


Comparative Cell Proliferation Inhibition vs. NSC-658497 in Mia PaCa-2 Cells

In a direct comparative cell proliferation assay using KRAS G12C mutant Mia PaCa-2 cells, 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene (as SOS1-IN-1) exhibited substantially greater single-agent growth inhibition compared to the SOS1 catalytic-site inhibitor NSC-658497 [1].

SOS1 Inhibition RAS Signaling Cancer Cell Proliferation

Synergistic Growth Inhibition with NSC-658497 Combination

When combined with the catalytic-site SOS1 inhibitor NSC-658497, 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene produces a synergistic effect that is greater than the sum of individual treatments .

Combination Therapy Synergy SOS1 Dual Targeting

Downstream Signaling Attenuation (p-ERK Reduction) vs. NSC-658497

Treatment with 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene results in a differential impact on downstream phosphorylation markers compared to NSC-658497 .

RAS-MAPK Pathway Phospho-ERK Signal Transduction

Mechanistic Differentiation: Allosteric vs. Catalytic Site Inhibition

Unlike NSC-658497, which competitively inhibits the SOS1 catalytic site and disrupts SOS1-Ras interaction, 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene acts as a selective allosteric inhibitor [1].

Allosteric Inhibitor SOS1 Mechanism GEF Inhibition

Solution Stability and Storage Constraints Relative to Other SOS1 Inhibitors

Vendor technical datasheets specify that 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene is unstable in solution and requires immediate use after reconstitution .

Compound Stability Storage Conditions Experimental Reproducibility

Crystallographically Confirmed Planar Geometry with E-Configuration

Single-crystal X-ray diffraction analysis confirms the E-configuration and near-perfect planarity of the conjugated framework in 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene [1].

X-ray Crystallography Molecular Geometry Structure Confirmation

Recommended Research Applications for 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene Based on Quantified Differentiation


Elucidating Allosteric Regulation of SOS1-Mediated RAS Activation

This compound is the optimal tool for dissecting SOS1 allosteric site function. Unlike NSC-658497, which competitively blocks the catalytic site and disrupts SOS1-Ras binding, 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene selectively inhibits allosteric activation while only partially affecting the catalytic site [1]. This allows researchers to decouple allosteric regulation from direct catalytic inhibition, providing mechanistic insights not accessible with other SOS1 inhibitors .

Investigating Synergistic SOS1 Dual-Site Inhibition in KRAS-Mutant Cancer Models

The demonstrated synergistic growth inhibition (54% vs. 29% and 8% individually) when combined with the catalytic-site inhibitor NSC-658497 [1] positions this compound as a critical component for dual-site SOS1 targeting studies. This specific combination should be employed in KRAS G12C and other RAS-driven models to investigate whether simultaneous blockade of both SOS1 regulatory sites enhances therapeutic efficacy .

Selective Attenuation of RAS-MAPK Signaling in Pathway Dissection

The differential effect of 9-[(2E)-3-(2-Nitrophenyl)prop-2-EN-1-ylidene]-9H-fluorene on p-ERK (reduced) versus p-AKT (minimal effect alone) [1] makes it a valuable probe for selectively modulating the MAPK arm of RAS signaling without simultaneously suppressing the PI3K-AKT pathway. This contrasts with NSC-658497, which reduces both. Researchers studying RAS effector pathway crosstalk should select this compound for MAPK-selective experiments .

Structural and Computational Studies on Planar 9-Fluorenylidene Scaffolds

The availability of high-quality single-crystal X-ray diffraction data confirming near-perfect planarity (r.m.s. deviation = 0.019 Å) [1] makes this compound an ideal model system for computational studies on HOMO-LUMO tuning in 9-fluorenylidene derivatives. The conjugated E-configuration and electron-withdrawing nitro substituent provide a well-defined electronic structure for DFT benchmarking or materials property prediction .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC-70220

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.